molecular formula C14H15NO2 B2546667 (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one CAS No. 74010-47-2

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2546667
CAS No.: 74010-47-2
M. Wt: 229.279
InChI Key: CTIBFUCNXQTVMI-LUAWRHEFSA-N
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Description

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with an appropriate acid chloride to yield the oxazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

(4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolone derivatives and heterocyclic compounds with similar structural features. Examples include:

  • 4-(phenylmethylidene)-2-tert-butyl-1,3-oxazol-5-one
  • 2-tert-butyl-4-(pyridylmethylidene)-1,3-oxazol-5-one

Uniqueness

What sets (4Z)-2-tert-butyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one apart is its specific substitution pattern and the presence of the phenylmethylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4Z)-4-benzylidene-2-tert-butyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13-15-11(12(16)17-13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIBFUCNXQTVMI-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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